
Z-Arg(Boc)2-OH.CHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg(Boc)2-OH.CHA typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using benzyloxycarbonyl (Z) groups. Subsequently, the amino group is protected with tert-butyloxycarbonyl (Boc) groups. The final product is obtained by reacting the protected arginine with cyclohexylamine to form the cyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Arg(Boc)2-OH.CHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of the protective groups with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups, while hydrogenation is used to remove Z groups.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.
Substitution: Various nucleophiles can be used to replace the protective groups.
Major Products Formed
The major products formed from these reactions include deprotected arginine, peptide chains, and substituted arginine derivatives .
Wissenschaftliche Forschungsanwendungen
Z-Arg(Boc)2-OH.CHA is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Wirkmechanismus
The mechanism of action of Z-Arg(Boc)2-OH.CHA involves the protection of the amino and guanidino groups of arginine, preventing unwanted side reactions during peptide synthesis. The protective groups are selectively removed under specific conditions, allowing for the formation of peptide bonds and the synthesis of complex peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nα-Boc-Nω,Nω’-di-Z-L-arginine: Similar protective groups but without the cyclohexylammonium salt.
Nα-Z-Nω,Nω’-di-Boc-L-arginine: Similar protective groups but with different protecting group arrangements.
Nα-Z-Nω,Nω’-di-tert-butyloxycarbonyl-L-arginine: Similar protective groups but without the cyclohexylammonium salt
Uniqueness
Z-Arg(Boc)2-OH.CHA is unique due to the presence of both Boc and Z protective groups, as well as the cyclohexylammonium salt. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Eigenschaften
Molekularformel |
C30H49N5O8 |
|---|---|
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
InChI |
InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)27-19(28-22(33)36-24(4,5)6)25-14-10-13-17(18(29)30)26-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,26,31)(H,29,30)(H2,25,27,28,32,33);6H,1-5,7H2/t17-;/m0./s1 |
InChI-Schlüssel |
XRYYAPJVXOJAIX-LMOVPXPDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)

![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)
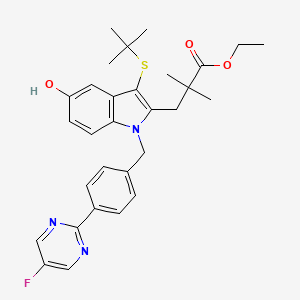
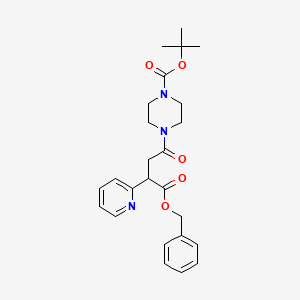

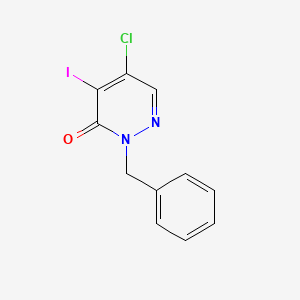
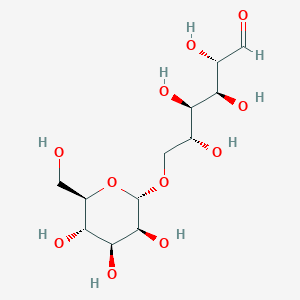
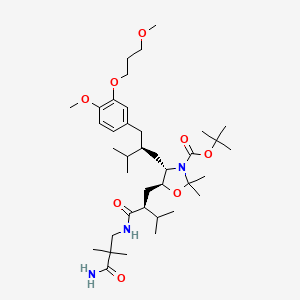
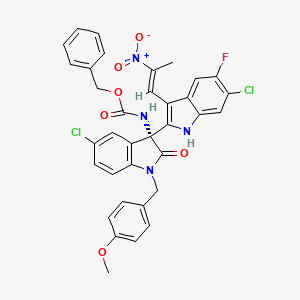
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)

